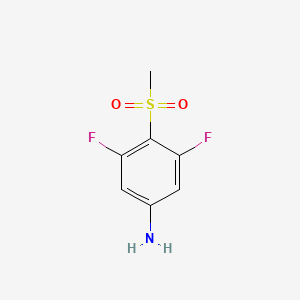

3,5-Difluoro-4-methanesulfonylaniline

Description

Properties

IUPAC Name |

3,5-difluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKXSAJMHXZVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247109-42-7 | |

| Record name | 3,5-difluoro-4-methanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial Routes to 3,5-Difluoroaniline

One advantageous industrial process involves the selective amination of 3,5-difluorochlorobenzene with ammonia. This reaction proceeds with high selectivity, replacing the chlorine atom with an amino group while retaining the fluorine substituents intact. This is notable because the molecule contains multiple halogen atoms (two fluorines and one chlorine), and selective substitution is challenging.

The reaction scheme is:

$$

\text{3,5-Difluorochlorobenzene} + \text{NH}_3 \xrightarrow{\text{Catalyst, heat}} \text{3,5-Difluoroaniline} + \text{HCl}

$$This process is preferred industrially due to its short two-step route starting from 1,3,5-trichlorobenzene, which is readily available in large quantities.

Alternative methods include multi-step syntheses involving nitration, reduction, and halogen exchange, but these are more complex and less efficient.

Sulfonylation to Form 3,5-Difluoro-4-methanesulfonylaniline

The key step to introduce the methanesulfonyl group at the 4-position on the aniline ring is sulfonylation, typically performed by reacting the appropriate aniline derivative with methanesulfonyl chloride under controlled conditions.

General Sulfonylation Procedure

The reaction involves treating the aniline (here, 3,5-difluoroaniline or a closely related intermediate) with methanesulfonyl chloride in the presence of a solvent such as toluene, xylene, or diethylbenzene.

N,N-Dimethylformamide (DMF) is often added in catalytic amounts (0.001 to 0.05 molar equivalents relative to aniline) to facilitate the reaction.

The reaction is conducted at elevated temperatures, typically between 120°C to 160°C, with a preferred range of 125°C to 150°C.

The molar ratio of methanesulfonyl chloride to aniline is maintained between 1.5 to 4 equivalents to ensure complete conversion.

Reaction times range from 3 to 7 hours, with 4 to 7 hours being optimal.

Detailed Reaction Conditions and Workup

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Toluene (preferred), xylene, diethylbenzene |

| Temperature | 125°C to 150°C |

| Reaction time | 4 to 7 hours |

| Molar ratio (methanesulfonyl chloride : aniline) | 1.5 to 4 : 1 |

| DMF catalyst amount | 0.001 to 0.05 molar equivalents relative to aniline |

| Pressure | Atmospheric to slightly elevated (14-17 psig in scale-up) |

| Post-reaction cooling | To ~85°C before workup |

During the reaction, hydrogen chloride gas is evolved and vented off carefully.

After reaction completion, the mixture is cooled and diluted with fresh toluene.

The organic layer is washed with water at elevated temperature (80-83°C) to remove impurities.

The product is isolated by filtration or centrifugation, washed with cold toluene, and dried under reduced pressure at 65°C.

Example Yield and Purity

Using this method, yields of approximately 85% have been reported with product purity around 90.5% for related sulfonamide compounds.

The reaction progress is monitored by gas chromatography (GC) hourly to ensure high conversion.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of 3,5-difluoroaniline | Reaction of 3,5-difluorochlorobenzene with ammonia, catalytic conditions | Selective substitution of Cl by NH2, industrially viable |

| Sulfonylation | 3,5-Difluoroaniline + methanesulfonyl chloride, toluene solvent, DMF catalyst, 125-150°C, 4-7 h | Formation of 3,5-difluoro-4-methanesulfonylaniline with ~85% yield |

| Workup | Cooling, aqueous wash, centrifugation, drying | Purification to ~90% purity |

Research Findings and Notes

The use of DMF as a catalytic additive enhances sulfonylation efficiency by activating the sulfonyl chloride.

Toluene is the preferred solvent due to its ability to maintain reaction homogeneity and facilitate heat transfer.

Controlled temperature ramping (e.g., 10°C per hour) to target temperature minimizes side reactions.

The reaction is scalable, with documented procedures for multi-kilogram production maintaining consistent yield and purity.

The selective amination step to produce 3,5-difluoroaniline is critical to avoid unwanted substitution of fluorine atoms, which would complicate downstream sulfonylation.

Alternative synthetic routes involving complex multi-step fluorination and nitration sequences are less efficient and more costly.

Chemical Reactions Analysis

3,5-Difluoro-4-methanesulfonylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-4-methanesulfonylaniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanesulfonyl group can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,5-Difluoro-4-methanesulfonylaniline with two discontinued halogenated benzene derivatives and a thiophene-based amine:

Electronic and Reactivity Profiles

- 3,5-Difluoro-4-methanesulfonylaniline : The electron-withdrawing -SO₂CH₃ and fluorine substituents reduce the electron density of the aromatic ring, making it less reactive toward electrophilic substitution. The -NH₂ group, though typically electron-donating, is deactivated by the adjacent sulfonyl group, lowering its basicity compared to aniline .

- Methyl 4,5-dichloro-2-fluoro-3-methylbenzoate : The ester (-COOCH₃) and halogen (Cl, F) substituents create a sterically hindered and electron-deficient ring. This structure favors nucleophilic aromatic substitution or hydrolysis reactions .

- 4-(3-Bromophenyl)-... The fused cyclopentaquinoline system and carboxylic acid group suggest applications in medicinal chemistry .

Biological Activity

3,5-Difluoro-4-methanesulfonylaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,5-Difluoro-4-methanesulfonylaniline has the following chemical structure:

- Chemical Formula : C7H8F2N2O2S

- Molecular Weight : 210.21 g/mol

- CAS Number : 1247109-42-7

The presence of fluorine and a methanesulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of 3,5-difluoro-4-methanesulfonylaniline is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it exhibits inhibitory activity against autotaxin (ATX), an enzyme involved in lysophosphatidic acid production, which plays a role in cancer progression .

- Receptor Modulation : It may also modulate receptor activities by binding to specific sites, potentially altering signal transduction pathways that affect cell proliferation and survival.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in vitro, demonstrating significant biological activities:

| Study | Activity | IC50 Value |

|---|---|---|

| ATX Inhibition | Potent inhibitor | 31 nM (for a related analogue) |

| Cell Proliferation | Reduced proliferation in cancer cell lines | Varies by cell type |

These studies indicate that modifications in the chemical structure can lead to improved potency and selectivity against specific targets.

In Vivo Studies

In vivo experiments have further elucidated the compound's pharmacological profile. For example, in models of inflammation, derivatives of methanesulfonyl anilines have shown promising anti-inflammatory effects. A study indicated that certain derivatives produced a significant reduction in paw edema compared to standard treatments like diclofenac sodium .

Case Studies

- Anti-Inflammatory Activity :

- Cancer Research :

Q & A

Q. What are the optimal synthetic conditions for 3,5-Difluoro-4-methanesulfonylaniline to ensure high yield and purity?

A stepwise approach is recommended:

- Sulfonylation : Introduce the methanesulfonyl group under controlled temperatures (0–10°C) to prevent side reactions. Use anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.

- Purification : Recrystallize the product using a solvent system (e.g., ethanol/water) to achieve >97% purity, as validated by high-performance liquid chromatography (HPLC) .

Q. How can researchers ensure the stability of 3,5-Difluoro-4-methanesulfonylaniline during storage?

Store the compound at 0–6°C in an inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Use amber vials to minimize light exposure. Stability tests via periodic NMR or HPLC analysis are advised, especially given discontinuation reports from commercial suppliers .

Q. What analytical techniques are critical for characterizing 3,5-Difluoro-4-methanesulfonylaniline?

- Nuclear Magnetic Resonance (NMR) : NMR resolves fluorine environments, while NMR identifies aromatic protons.

- Mass Spectrometry (MS) : Confirms molecular weight (MW: 223.2 g/mol).

- HPLC : Validates purity (>97% by area normalization) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) in derivatives of 3,5-Difluoro-4-methanesulfonylaniline be resolved?

- Multi-Technique Validation : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Isotopic Labeling : Trace unexpected peaks to byproducts or degradation .

Q. What strategies minimize by-products during the methanesulfonylation step?

- Solvent Optimization : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Catalyst Screening : Evaluate Lewis acids (e.g., AlCl) to enhance regioselectivity.

- Reaction Monitoring : Employ in-situ FTIR or GC-MS to detect intermediates and adjust conditions dynamically .

Q. How can researchers synthesize 3,5-Difluoro-4-methanesulfonylaniline in-house given commercial discontinuation?

- Alternative Routes : Start with 3,5-difluoroaniline. React with methanesulfonyl chloride in a 1:1.2 molar ratio under strict temperature control.

- Scalability : Pilot small batches (1–5 g) to optimize yield before scaling. Use vacuum distillation for solvent recovery .

Q. What methodologies address reactivity discrepancies of the sulfonamide group in cross-coupling reactions?

- Kinetic Studies : Track reaction progress under varying temperatures/pH to identify rate-limiting steps.

- Protecting Groups : Temporarily block the sulfonamide (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting purity data (e.g., HPLC vs. HLC)?

- Method Calibration : Ensure HPLC standards match the compound’s retention time and UV absorbance profile.

- Error Analysis : Quantify systemic errors (e.g., column degradation, detector drift) through repeated trials.

- Third-Party Validation : Compare results with independent labs or alternative techniques (e.g., melting point analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.